molecular formula C17H19N3O3S B2631152 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 878062-68-1

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2631152
CAS No.: 878062-68-1
M. Wt: 345.42
InChI Key: WQBYZYGSFJSHPN-UHFFFAOYSA-N
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Description

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a pyrrolidinone ring, a methoxyphenyl group, and a thiophen-2-ylmethyl urea moiety

Scientific Research Applications

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers, coatings, and adhesives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the introduction of the methoxyphenyl group and the thiophen-2-ylmethyl urea moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Mechanism of Action

The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea include other pyrrolidinone derivatives, methoxyphenyl compounds, and thiophen-2-ylmethyl urea analogs. These compounds share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct reactivity and potential applications. The presence of the methoxyphenyl group, pyrrolidinone ring, and thiophen-2-ylmethyl urea moiety in a single molecule allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and development.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-23-14-6-4-13(5-7-14)20-11-12(9-16(20)21)19-17(22)18-10-15-3-2-8-24-15/h2-8,12H,9-11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBYZYGSFJSHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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